Isobutyrylcarnitine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C11H22NO4+ |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/p+1/t9-/m1/s1 |
Clave InChI |
LRCNOZRCYBNMEP-SECBINFHSA-O |
SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
SMILES isomérico |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
SMILES canónico |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
Sinónimos |
isobutyryl-1-carnitine isobutyrylcarnitine |
Origen del producto |
United States |
Biosynthesis and Enzymatic Pathways of Isobutyrylcarnitine
Interconnections and Crosstalk with Other Metabolic Pathways
Linkages to Fatty Acid Oxidation and Organic Acid Metabolism
Isobutyrylcarnitine is a natural 4-carbon acylcarnitine that is involved in both fatty acid oxidation and organic acid metabolism. caymanchem.comcaymanchem.com Acylcarnitines are essential for transporting acyl-groups from organic acids and fatty acids into the mitochondria for breakdown and energy production. hmdb.ca The accumulation of specific acylcarnitines, such as this compound, is a key diagnostic marker for certain inborn errors of metabolism. Elevated levels of this compound can indicate incomplete or inefficient oxidation of fatty acids and branched-chain amino acids. researchgate.net This can occur in various conditions, including specific enzyme deficiencies where the metabolic pathway is blocked, leading to the buildup of upstream intermediates like isobutyryl-CoA, which is then shunted into this compound. For instance, elevated this compound is observed in the urine of individuals with glutaric aciduria type 2, a disorder affecting fatty acid and amino acid oxidation. hmdb.ca
| Condition | Metabolic Pathway Affected | Effect on this compound |
|---|---|---|
| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | Valine Catabolism | Elevated caymanchem.comcaymanchem.com |
| Glutaric Aciduria Type 2 (Multiple Acyl-CoA Dehydrogenation Deficiency) | Fatty Acid & Amino Acid Oxidation | Elevated hmdb.ca |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency | Fatty Acid Oxidation | Elevated C4-carnitine (isomeric with this compound) researchgate.net |
Biological Roles and Physiological Functions of Isobutyrylcarnitine
Contribution to Cellular Energy Metabolism and Mitochondrial Bioenergetics
The oxidation of branched-chain amino acids like valine provides substrates for the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. biorxiv.org Specifically, the breakdown of isobutyryl-CoA, the precursor to isobutyrylcarnitine, ultimately yields succinyl-CoA, which directly enters the TCA cycle. This contribution is vital for replenishing TCA cycle intermediates, a process known as anaplerosis, which is essential for maintaining the cycle's function and, consequently, ATP production.
Dysfunctional mitochondrial bioenergetics can lead to an accumulation of certain acylcarnitines, including this compound. biorxiv.org This accumulation can be an indicator of impaired mitochondrial metabolism. Studies have shown that inhibition of mitochondrial respiration leads to a decrease in intracellular levels of acylcarnitines like this compound, confirming their connection to mitochondrial oxidative processes. biorxiv.org
Function in Acyl-Group Transport and Maintenance of Coenzyme A Homeostasis
A primary function of the carnitine shuttle system is the transport of fatty acids across the inner mitochondrial membrane for β-oxidation. wikipedia.orgtaylorandfrancis.com While this is most prominent for long-chain fatty acids, carnitine also plays a crucial role in managing the intramitochondrial pool of coenzyme A (CoA).
The conversion of isobutyryl-CoA to this compound, catalyzed by carnitine acyltransferases, is a key mechanism for buffering the acyl-CoA to free CoA ratio within the mitochondria. By converting acyl-CoAs to their carnitine esters, the cell can prevent the accumulation of potentially toxic acyl-CoA species and regenerate free CoA. cocukmetabolizma.com This is critical because a sufficient pool of free CoA is necessary for numerous metabolic pathways to function, including the TCA cycle and the β-oxidation of fatty acids. nih.gov
Broader Contributions to the Carnitine Pool in Inter-organ Metabolic Cooperation and Physiological Balance
This compound, as a component of this pool, reflects the metabolic state of tissues actively metabolizing branched-chain amino acids, such as skeletal muscle. capes.gov.br Its concentration in the blood can serve as a biomarker for the activity of certain metabolic pathways and transporters. For instance, plasma levels of this compound have been linked to the activity of the organic cation transporter 1 (OCT1), suggesting a role for this transporter in its systemic distribution. nih.gov
The movement of acylcarnitines, including this compound, between organs highlights a sophisticated level of metabolic cooperation. For example, the liver plays a central role in processing metabolites produced in peripheral tissues. The transport of this compound from muscle to the liver allows for its further metabolism or excretion, thus preventing its accumulation and contributing to systemic metabolic homeostasis. nih.gov
Interactive Data Table: Key Research Findings on this compound's Roles
| Finding | Organism/System Studied | Key Implication | Reference |
| This compound is a product of valine oxidation in mitochondria. | Human/General Metabolism | Links BCAA metabolism to the carnitine pool. | |
| Increased this compound can result from incomplete fatty acid and BCAA oxidation. | Human | Biomarker for certain metabolic dysfunctions. | |
| Mutations in isobutyryl-CoA dehydrogenase lead to increased this compound. | Human Fibroblasts | Demonstrates its direct role in the valine catabolic pathway. | |
| Conversion of isobutyryl-CoA to this compound is essential for maintaining free Coenzyme A. | General Biochemistry | Highlights its role in metabolic regulation beyond simple catabolism. | |
| OCT1 transporter activity is correlated with blood concentrations of this compound. | Human | Suggests a mechanism for its systemic transport and inter-organ communication. | nih.gov |
| Inhibition of mitochondrial respiration alters intracellular acylcarnitine levels. | Human Retinal Pigment Epithelium | Confirms the link between this compound and mitochondrial energy production. | biorxiv.org |
Dysregulation and Pathological Associations of Isobutyrylcarnitine
Inherited Metabolic Disorders Characterized by Isobutyrylcarnitine Imbalance
Several inborn errors of metabolism are characterized by the accumulation of specific acylcarnitines due to enzymatic defects. mdpi.com Elevated levels of C4-carnitine, which includes this compound and its isomer butyrylcarnitine (B1668139), are a primary indicator used in newborn screening to detect these conditions. eur.nlresearchgate.net
Isobutyryl-CoA dehydrogenase deficiency (IBDD) is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene. eur.nl This gene encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase, which is responsible for a key step in the breakdown of valine. eur.nl A deficiency in this enzyme leads to a blockage in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA. eur.nl This excess isobutyryl-CoA is then converted to this compound, leading to its elevated levels in blood and urine. eur.nlhmdb.ca
The detection of elevated C4-acylcarnitine, which is often identified as this compound, is a primary marker for IBDD in newborn screening programs using tandem mass spectrometry. eur.nlnih.gov While many individuals identified through screening remain asymptomatic, clinical presentations can include poor feeding, developmental delay, and in rare cases, cardiomyopathy. eur.nl The diagnosis is typically confirmed through genetic testing for ACAD8 mutations or by measuring isobutyryl-CoA dehydrogenase enzyme activity. researchgate.net
Table 1: Research Findings on this compound in IBDD
| Finding | Description | Source(s) |
| Primary Biomarker | Elevated C4-acylcarnitine (this compound) in plasma and urine is a key diagnostic marker for IBDD. | eur.nlhmdb.canih.gov |
| Genetic Basis | Caused by biallelic mutations in the ACAD8 gene, which encodes the isobutyryl-CoA dehydrogenase enzyme. | eur.nl |
| Metabolic Pathway | The deficiency blocks the third step in valine catabolism, leading to the accumulation of isobutyryl-CoA and its subsequent conversion to this compound. | eur.nl |
| Clinical Spectrum | While many cases are asymptomatic, symptoms can include failure to thrive, anemia, and dilated cardiomyopathy. |
Glutaric aciduria type 2 (GA2), also known as Multiple Acyl-CoA Dehydrogenation Deficiency (MADD), is an inherited disorder of fatty acid and amino acid oxidation. nih.govmayocliniclabs.com This condition is caused by defects in the electron transfer flavoprotein (ETF) or electron transfer flavoprotein-ubiquinone oxidoreductase (ETF-QO), which are encoded by the ETFA, ETFB, and ETFDH genes, respectively. nih.govresearchgate.net These defects impair the function of multiple acyl-CoA dehydrogenases, leading to the accumulation of a variety of acyl-CoAs and their corresponding acylcarnitines in the body.
In individuals with GA2/MADD, elevated levels of this compound are observed in blood and urine alongside other acylcarnitines. hmdb.ca The acylcarnitine profile in GA2/MADD is complex and can include elevations in short-, medium-, and long-chain species. nih.gov The presence of elevated this compound, in conjunction with other markers like glutarylcarnitine, is a characteristic finding that aids in the diagnosis of this disorder. mayocliniclabs.com
Ethylmalonic encephalopathy (EE) is a severe, infantile-onset autosomal recessive metabolic disorder. It is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase involved in detoxifying hydrogen sulfide (B99878). The impaired function of the ETHE1 enzyme leads to the accumulation of hydrogen sulfide, which in turn inhibits other enzymes, including short-chain acyl-CoA dehydrogenase (SCAD).
This secondary inhibition of SCAD activity results in a metabolic profile that includes elevated levels of C4- and C5-acylcarnitines in plasma. Therefore, increased concentrations of this compound (a C4-acylcarnitine) are a characteristic biochemical finding in patients with ethylmalonic encephalopathy. hmdb.ca The diagnosis is suggested by these metabolic markers along with clinical features like developmental delay, petechiae, and chronic diarrhea, and is confirmed by identifying mutations in the ETHE1 gene.
Table 2: Inherited Disorders Associated with Elevated this compound
| Disorder | Defective Gene(s) | Primary Metabolic Defect | Consequence for this compound |
| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | ACAD8 | Impaired catabolism of the amino acid valine. | Direct accumulation and elevation. eur.nl |
| Glutaric Aciduria Type 2 (GA2) / MADD | ETFA, ETFB, ETFDH | Impaired function of multiple acyl-CoA dehydrogenases due to defective electron transfer. | Accumulation as part of a broad range of acylcarnitines. hmdb.canih.gov |
| Ethylmalonic Encephalopathy (EE) | ETHE1 | Impaired hydrogen sulfide detoxification, leading to secondary inhibition of other enzymes. | Elevation due to secondary inhibition of short-chain acyl-CoA dehydrogenase. hmdb.ca |
Elevated Levels in Glutaric Aciduria Type 2 and Multiple Acyl-CoA Dehydrogenation Deficiency
Observed Metabolic Associations in Complex Biological Conditions
Beyond its role as a marker for rare inherited disorders, fluctuations in this compound levels have been observed in more common and complex health conditions, suggesting its involvement in broader metabolic pathways.
Sarcopenia, the age-related progressive loss of muscle mass and function, is linked to dysregulation of mitochondrial function. researchgate.net Acylcarnitines, including this compound, are products of mitochondrial oxidation of fatty acids and amino acids, processes that are fundamental for muscle energy metabolism. researchgate.net
Research has identified associations between various acylcarnitines and components of sarcopenia. researchgate.net this compound is a metabolic product formed during the breakdown of both the amino acid valine and fatty acids. Altered levels of short-chain acylcarnitines may indicate incomplete or inefficient oxidation of these substrates in the mitochondria, a state that has been linked to the pathophysiology of muscle loss in the elderly. researchgate.net Studies have noted that disruptions in carnitine-dependent metabolic pathways are implicated in conditions of muscle weakness. researchgate.net Furthermore, the circadian clock within skeletal muscle has been shown to regulate the transcription of genes involved in lipid and amino acid metabolism, affecting levels of branched-chain acylcarnitines like this compound.
Metabolic health is increasingly recognized as a critical factor in maintaining brain health. Recent studies have explored the relationship between circulating metabolites and markers of brain aging. One such marker is brain age deviation (BAD), which represents the difference between an individual's chronological age and their MRI-estimated brain age.
In a study involving a cohort of Puerto Rican adults, several metabolites were found to be inversely associated with brain age deviation, meaning higher levels of these metabolites were linked to a "younger" appearing brain. this compound was among the metabolites that showed this significant inverse association. researchgate.net This finding suggests that metabolic processes involving this compound may play a role in the rate of biological brain aging. researchgate.net
In the context of specific neurodegenerative diseases, metabolomic studies have identified disruptions in acylcarnitine levels. In a cellular model of Huntington's disease, an autosomal dominant neurodegenerative disorder, cells exhibited a lower abundance and impaired induction of this compound in response to manganese exposure, a known neurotoxicant. This finding provides metabolic evidence of an interaction between the Huntington's disease genotype and cellular energy processes, suggesting that changes in the handling of acylcarnitines like this compound may be part of the underlying pathobiology of the disease.
Cardiovascular System: Associations with Coronary Artery Diseases and Myocardial Substrate Use
The dysregulation of this compound has been increasingly linked to cardiovascular diseases, particularly coronary artery disease (CAD). Metabolic profiling studies have identified this short-chain acylcarnitine as a potential biomarker in the complex landscape of cardiac health. jacc.org
Research using Mendelian randomization has pointed towards a causal relationship between certain serum metabolites and CAD, with this compound being one of the notable compounds. These studies suggest that genetic susceptibility to elevated levels of this compound is associated with an increased risk of coronary artery atherosclerosis. However, the role of this compound in the progression of CAD appears to be complex, as the same research indicated that elevated levels might offer a protective effect against the development of myocardial infarction (MI).
Further investigations into the different stages of CAD have revealed dynamic changes in this compound levels. In patients with acute coronary syndrome (ACS), which includes unstable angina (UA) and MI, plasma levels of this compound were found to be elevated. jacc.org A comparative analysis of patients with stable angina versus unstable angina showed an upregulation of this compound in the latter group, suggesting its involvement in the mechanisms of plaque instability and rupture. jacc.org
The heart's energy metabolism is critical for its function, and alterations in how it uses substrates like fatty acids and amino acids are a hallmark of cardiac disease. this compound, as a product of branched-chain amino acid catabolism, is implicated in these metabolic shifts. Metabolomic profiling of heart tissue from individuals with CAD has revealed distinct patterns of myocardial substrate use, highlighting the intricate changes in energy metabolism that occur during ischemia and reperfusion. caymanchem.com These findings underscore the connection between the dysregulation of metabolites like this compound and the pathological changes in the heart's energy dynamics in the context of coronary artery disease. caymanchem.com
Table 1: Research Findings on this compound and Coronary Artery Disease
| Study Focus | Patient/Model Group | Key Finding | Reference |
|---|---|---|---|
| Causal Relationship with CAD | Serum Metabolite Analysis (Mendelian Randomization) | Genetic susceptibility to increased this compound is linked to a higher risk of coronary atherosclerosis but may protect against myocardial infarction. | |
| Acute Coronary Syndrome (ACS) | Patients with ACS | This compound levels are elevated in individuals with ACS. | |
| Stable vs. Unstable Angina | Patients with Stable and Unstable Angina | This compound is upregulated in patients with unstable angina compared to those with stable angina. | jacc.org |
| Myocardial Substrate Use | Humans with CAD or Left Ventricular Dysfunction | Metabolomic profiling shows distinct patterns of myocardial substrate utilization, involving acylcarnitines like this compound, during surgical ischemia/reperfusion. | caymanchem.com |
Other Metabolic Derangements: Potential Links to Lipid and Energy Metabolism Dysregulation
This compound is intrinsically linked to fundamental cellular energy processes, specifically the metabolism of fatty acids and branched-chain amino acids. caymanchem.com It is formed from the breakdown of the amino acid valine and plays a crucial role in transporting acyl groups across the mitochondrial membrane for energy production via β-oxidation. researchgate.net Consequently, the dysregulation of this compound levels is often indicative of broader disturbances in lipid and energy metabolism.
The accumulation of acylcarnitines, including this compound, can signal incomplete or inefficient fatty acid oxidation within the mitochondria. This state of metabolic inflexibility is associated with various pathological conditions. Excessive production of branched-chain acylcarnitines can interfere with normal mitochondrial function, leading to disorders in energy metabolism. This disruption is a key feature in several metabolic diseases and is increasingly recognized as a contributor to the pathology of other systemic conditions.
Research has also identified this compound as a potential endogenous biomarker for the activity of Organic Cation Transporter 1 (OCT1). researchgate.net OCT1 is a transporter protein that influences the cellular concentrations of various compounds, including specific regulators involved in lipid and energy metabolism. researchgate.net Therefore, altered this compound levels may reflect changes in OCT1 function, providing a window into the regulation of systemic energy homeostasis. researchgate.net The link between OCT1, this compound, and metabolic regulation suggests that disruptions in this axis could contribute to the metabolic derangements seen in various diseases. researchgate.net
Table 2: this compound's Role in Lipid and Energy Metabolism
| Metabolic Process | Role of this compound | Implication of Dysregulation | Reference |
|---|---|---|---|
| Branched-Chain Amino Acid (BCAA) Catabolism | An intermediate product from the oxidation of valine. | Elevated levels can indicate issues in BCAA breakdown pathways. | researchgate.net |
| Fatty Acid Oxidation (FAO) | Transports acyl groups into mitochondria for β-oxidation and energy production. | Accumulation suggests inefficient or incomplete FAO, disrupting mitochondrial function and energy homeostasis. | |
| Organic Cation Transporter 1 (OCT1) Activity | Serves as an endogenous biomarker for OCT1 function. | Altered levels may reflect changes in the transport of key metabolic regulators, linking to systemic energy dysregulation. | researchgate.net |
Analytical Methodologies for Isobutyrylcarnitine Research
Mass Spectrometry-Based Quantification Approaches
Mass spectrometry (MS) is the primary technology for the analysis of acylcarnitines due to its high sensitivity and selectivity. nih.gov Historically, methods like gas chromatography-mass spectrometry (GC-MS) were used, but liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant platform. nih.gov
LC-MS/MS is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This approach is widely used for the quantitative analysis of isobutyrylcarnitine in biological samples such as plasma and urine. The method typically involves protein precipitation to extract the analyte from the sample matrix, followed by chromatographic separation and detection.
A key aspect of LC-MS/MS is the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. For this compound, a common transition is the fragmentation of the precursor ion (m/z 232.2) to a characteristic product ion (m/z 85.1). This specific monitoring enhances the selectivity and sensitivity of the assay. uit.no The development of ultra-high performance liquid chromatography (UHPLC) has further improved the speed and resolution of separation for isomeric compounds. uit.no
Detailed protocols have been established for the robust quantification of this compound. For instance, one method utilizes a Kinetex HILIC column for chromatographic separation under a binary gradient. The total run time for such methods can be as short as 5 minutes, allowing for relatively high throughput.
| Parameter | Specification |
|---|---|
| Chromatography Column | Kinetex HILIC 100-Å, 50 × 2.1-mm, 1.7-μm |
| Mobile Phase A | 800:100:100 (v:v:v) ratio of 0.1% formic acid in water, 200 mM ammonium (B1175870) formate, and 0.1% formic acid in ACN |
| Mobile Phase B | 100:100:800 (v:v:v) ratio of 0.1% formic acid in water, 200 mM ammonium formate, and 0.1% formic acid in ACN |
| Flow Rate | 0.400 ml/min |
| Retention Time | ~1.54 min for IBC and IBC-d3 |
| Ionization Mode | Positive Ion Mode (Turbo V ESI source) |
| MS/MS Transition (IBC) | m/z 232.2 → 85.1 |
| MS/MS Transition (IBC-d3) | m/z 235.0 → 85.0 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 650°C |
Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like acylcarnitines, which may have poor retention on traditional reversed-phase columns. When coupled with high-resolution mass spectrometry (HRMS), this method provides excellent specificity and the ability to quantify multiple analytes simultaneously.
A HILIC-MS/HRMS assay has been developed to simultaneously measure this compound along with other endogenous biomarkers of drug transporters in human plasma. This multiplexed capability is highly valuable in clinical trials for assessing potential drug-drug interactions. The use of HRMS allows for the collection of full-scan data, which can be retrospectively analyzed to identify other metabolites of interest, merging targeted and untargeted approaches. This method has been validated for use in human plasma and has demonstrated good linearity, accuracy, and precision.
The use of stable isotope-labeled (SIL) internal standards is crucial for achieving the highest level of accuracy and precision in mass spectrometry-based quantification. scispace.com For this compound analysis, isobutyryl-L-carnitine-d3 (also referred to as IBC-d3) is the preferred internal standard. smolecule.comcaymanchem.com
This deuterated standard is chemically identical to the endogenous analyte but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. smolecule.comcaymanchem.com It is added to the biological sample at a known concentration before sample preparation. nih.gov Because the SIL standard co-elutes with the analyte and has the same ionization efficiency, it effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. scispace.com By calculating the ratio of the analyte's signal to the internal standard's signal, a highly accurate quantification can be made. The use of SIL standards is considered the gold standard for quantitative bioanalysis using LC-MS. scispace.com
| Compound | Formal Name | Molecular Formula | Formula Weight |
|---|---|---|---|
| Isobutyryl-L-carnitine | (R)-3-carboxy-2-(isobutyryloxy)-N,N,N-trimethylpropan-1-aminium | C11H21NO4 | 231.3 |
| Isobutyryl-L-carnitine-d3 | (R)-3-carboxy-2-(isobutyryloxy)-N,N-dimethyl-N-(methyl-d3)propan-1-aminium, monochloride | C11H19D3NO4 • Cl | 270.8 |
Hydrophilic Interaction Chromatography (HILIC) Coupled with High-Resolution Mass Spectrometry (MS/HRMS)
Untargeted and Targeted Metabolomics Profiling in Research Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a functional readout of the physiological state. Both untargeted and targeted approaches are employed in research involving this compound. mdpi.comahajournals.org
Targeted metabolomics focuses on the measurement of a defined group of metabolites, such as a panel of acylcarnitines. nih.gov This hypothesis-driven approach offers high sensitivity, specificity, and quantitative accuracy for the analytes of interest. For example, targeted profiling of plasma acylcarnitines has been used to study metabolic dysregulation in conditions like nonalcoholic fatty liver disease and colorectal cancer. nih.gov These studies precisely measure the concentrations of this compound and other related compounds to identify specific metabolic signatures associated with disease.
Untargeted metabolomics , in contrast, aims to measure as many metabolites as possible in a sample without preconceived bias. mdpi.com This discovery-driven approach is useful for generating new hypotheses and identifying novel biomarkers. In several untargeted studies, this compound has been identified as a significantly altered metabolite. For instance, it was found to be a major metabolic target of resveratrol (B1683913) in breast cancer cells and its levels were observed to be altered in opium users. Such findings from untargeted analyses can then be validated using more quantitative targeted methods.
Advancements and Challenges in Quantitative Analysis of Acylcarnitines
The quantitative analysis of acylcarnitines has evolved significantly, but persistent challenges remain.
Advancements:
Improved Chromatography: The shift from flow-injection analysis, which does not separate isomers, to UHPLC methods provides the necessary resolution to distinguish between structurally similar acylcarnitines like this compound and its isomer, butyrylcarnitine (B1668139).
Enhanced Specificity: The adoption of high-resolution mass spectrometry (HRMS) offers greater mass accuracy, aiding in the confident identification of analytes and the separation of isobaric interferences.
Multiplexing: Modern methods, particularly those using HILIC-MS/HRMS, allow for the simultaneous quantification of a wide range of polar metabolites, including various acylcarnitines and amino acids, in a single analytical run.
Challenges:
Isomeric Separation: A major challenge in acylcarnitine analysis is the presence of isomers (e.g., butyrylcarnitine and this compound) and isobars, which have identical masses and can produce similar fragment ions. uit.no Chromatographic separation is essential for their unambiguous differentiation and quantification.
Matrix Effects: Biological samples like plasma and urine are complex matrices containing numerous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and potentially inaccurate results. The use of SIL internal standards is the most effective way to mitigate this issue. scispace.com
Dynamic Range: Acylcarnitines are present in biological systems across a wide range of concentrations and polarities, from short-chain to long-chain species. Developing a single method that can effectively extract and quantify all of them is analytically demanding.
Pre-analytical and Biological Variability: Factors such as diet, catabolic state, and improper sample handling can significantly alter acylcarnitine profiles, necessitating strict protocols for sample collection and processing to ensure the reliability of results.
Investigative Models in Isobutyrylcarnitine Research
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models provide a controlled environment to dissect the specific molecular mechanisms governing isobutyrylcarnitine metabolism and transport, free from the systemic complexities of a whole organism.
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone for studying transporter activity due to their low endogenous transporter expression and high transfectability. Researchers utilize HEK293 cells stably transfected to overexpress specific transporters to characterize their interaction with this compound.
In studies investigating the link between this compound and the organic cation transporter 1 (OCT1), HEK293 cells overexpressing human OCT1 (hOCT1) and mouse OCT1 (mOCT1) were employed. Experiments with hOCT1-expressing cells showed that this compound uptake did not exhibit saturation and was not inhibited by known OCT1 inhibitors, suggesting that hOCT1 is unlikely to be a primary mediator of its cellular uptake. However, these studies revealed important interspecies differences. While hOCT1 did not facilitate significant uptake, cells expressing mOCT1 demonstrated efflux of deuterated this compound (IBC-d7) when the cells were supplied with its precursor, deuterated valine (valine-d8). This indicates that while human OCT1 may not directly transport this compound, the mouse ortholog has the capacity for its efflux. Further experiments have used these cell lines to screen large compound libraries to identify other potential substrates and understand the structural requirements for transport by OCT1 and other transporters like OCT2. acs.org
Table 1: Summary of this compound (IBC) and Carnitine Transport Studies in HEK293 Cells
| Cell Line | Transporter | Substrate | Transport Activity Observed | Key Finding |
| HEK293 | Human OCT1 (hOCT1) | This compound (IBC) | No significant uptake above control. | hOCT1 is not a likely direct transporter for IBC uptake. |
| HEK293 | Mouse OCT1 (mOCT1) | Radiolabeled Carnitine | Increased efflux compared to hOCT1 and control. | mOCT1 is capable of carnitine efflux. |
| HEK293 | Mouse OCT1 (mOCT1) | This compound-d7 (from Valine-d8) | Efflux observed. | Demonstrates species-specific differences in IBC handling. |
| HEK293 | Empty Vector Control | This compound (IBC) | Baseline uptake/efflux measurement. | Used as a control for transporter-specific activity. |
Fibroblasts cultured from skin biopsies of patients with inherited metabolic disorders are invaluable for studying the functional consequences of specific genetic defects. These models recapitulate the cellular phenotype of diseases like isobutyryl-CoA dehydrogenase (IBD) deficiency, which is characterized by the accumulation of this compound. researchgate.net
Metabolomic analyses of fibroblasts from patients with IBD deficiency confirm a significant accumulation of this compound compared to control cells. These patient-derived models have been instrumental in uncovering metabolic crosstalk between different branched-chain amino acid (BCAA) catabolism pathways. For instance, in IBD-deficient fibroblasts, the accumulated isobutyryl-CoA is shunted and metabolized by short-branched chain acyl-CoA dehydrogenase (SBCADH), an enzyme from the isoleucine degradation pathway. This crosstalk leads to the downstream production and accumulation of propionylcarnitine (B99956). Such findings, made possible by patient cell lines, provide a deeper understanding of the complex metabolic adaptations that occur in response to a single enzymatic block. pitt.edu
Table 2: Metabolic Findings in Patient-Derived Fibroblasts with ACAD Deficiencies
| Cell Line/Disorder | Deficient Enzyme | Primary Accumulated Metabolite | Key Secondary Finding |
| IBD Deficiency | Isobutyryl-CoA Dehydrogenase (IBDH) | This compound | Increased propionylcarnitine due to metabolic crosstalk with the SBCADH enzyme. |
| SBCAD Deficiency | Short/Branched Chain Acyl-CoA Dehydrogenase (SBCADH) | 2-Methylbutyrylcarnitine | Increased propionylcarnitine, presumably from metabolism of 2-methylbutyryl-CoA via IBDH activity. |
| IVD Deficiency | Isovaleryl-CoA Dehydrogenase (IVDH) | Isovalerylcarnitine | Serves as a model for a different BCAA metabolism disorder for comparative analysis. |
Application of HEK293 Cell Lines for Transporter Activity Studies
In Vivo Animal Models for Systemic and Organ-Specific Investigations
Animal models, particularly rodents, allow for the investigation of this compound metabolism in the context of a complete physiological system, including interactions between different organs and the influence of factors like sex and diet.
Rodent models are widely used to study whole-body energy metabolism. researchgate.net Research has highlighted significant sex-specific differences in the metabolome of rats, impacting amino acids, biogenic amines, and acylcarnitines. researchgate.net Studies on Wistar rats revealed distinct, sex-dependent patterns in energy metabolism, underscoring the necessity of considering sex as a critical variable in metabolic research design and data interpretation. researchgate.net This sexual dimorphism extends to the expression of certain transporters in tissues like the liver and at the blood-brain barrier, which can influence the distribution and concentration of metabolites. escholarship.org For example, the transporter BCRP (ABCG2) shows higher expression in male rats than in females, which was a key consideration in a metabolomics study using knockout rat models. These innate differences between males and females can affect the response to metabolic challenges and the manifestation of metabolic diseases. escholarship.org
To study the consequences of metabolic dysregulation, researchers develop specific animal models through genetic modification or dietary interventions.
Diet-Induced Models: Feeding rodents a high-fat diet (HFD) is a common method to induce features of metabolic syndrome, such as obesity and insulin (B600854) resistance. mdpi.com Studies in mice have shown that even short-term HFD exposure can alter the brain metabolome, specifically dysregulating pathways involved in branched-chain amino acid catabolism—the source of this compound.
Genetic Models: Genetically engineered models, such as knockout rats lacking specific transporters (e.g., Bcrp and Pgp), are used to determine the role of these transporters in regulating metabolite levels in plasma and cerebrospinal fluid. Other genetic models, like the Otsuka Long-Evans Tokushima Fatty (OLETF) rat, spontaneously develop obesity and diabetes, providing a tool to study the progression of metabolic disease and associated changes in metabolite profiles over time. jci.org
These models are indispensable for linking specific genetic or environmental factors to the dysregulation of metabolic pathways, including those involving this compound.
Table 3: Examples of Animal Models for Studying Metabolic Dysregulation
| Model Type | Animal | Intervention/Modification | Investigated Aspect |
| Diet-Induced | Mouse | High-Fat Diet (HFD) | Impact of metabolic stress on brain metabolome, including BCAA pathways. |
| Genetic Knockout | Rat | Deletion of Bcrp and Pgp transporters. | Role of efflux transporters in regulating metabolite levels in plasma and CSF. |
| Genetic (Spontaneous) | OLETF Rat | Spontaneous development of obesity/diabetes. jci.org | Progression of metabolic disease and associated mitochondrial dysfunction. jci.org |
| Diet-Induced | Mouse | Methionine and/or Choline Restriction (MCR) jci.org | Role of one-carbon metabolism in hepatic lipid accumulation and NASH. jci.org |
Rodent Models (e.g., Mouse and Rat Models) for Studying Metabolism and Sex Dimorphism
Advanced Mechanistic Studies Employing Isotopic Tracers
Stable isotope tracers are powerful tools for quantifying the dynamic nature of metabolic pathways in vivo and in vitro. Unlike simple concentration measurements, which provide a static snapshot, tracers allow researchers to follow atoms through biochemical reactions, revealing rates of synthesis, breakdown, and pathway flux.
In the context of this compound research, stable isotopes have been pivotal.
Tracing Metabolic Fate: Studies in patient-derived fibroblasts have used 13C-labeled valine to trace its catabolism. pitt.edu This approach definitively showed that in IBD deficiency, the metabolic block leads to the accumulation of isobutyryl-CoA (measured as this compound) and its subsequent rerouting into a different metabolic pathway, producing propionyl-CoA.
Investigating Transport Mechanisms: To study transporter function, deuterated valine (valine-d8) was administered to HEK293 cells. Using mass spectrometry, researchers could specifically track the formation of deuterated this compound (IBC-d7) from the labeled precursor and subsequently measure its efflux from the cell, demonstrating the transport capability of mouse OCT1.
These advanced techniques provide unambiguous evidence of metabolic flow and are essential for elucidating complex mechanisms like pathway crosstalk and transporter kinetics.
Isobutyrylcarnitine As a Biomarker in Research Contexts
Endogenous Biomarker for Drug Transporter Activity Studies
Isobutyrylcarnitine has been identified as a valuable endogenous biomarker for assessing the activity of drug transporters, particularly the Organic Cation Transporter 1 (OCT1). researchgate.netfuture-science.com This transporter plays a crucial role in the hepatic uptake and clearance of a wide range of compounds, including many therapeutic drugs.
Assessment of Organic Cation Transporter 1 (OCT1) Activity and Genotype Association
Genome-wide association studies first highlighted a strong link between plasma concentrations of this compound and genetic variations in the SLC22A1 gene, which encodes the OCT1 protein. researchgate.net Subsequent research has consistently demonstrated that individuals with different OCT1 genotypes exhibit distinct plasma and urine levels of this compound. researchgate.netresearchgate.net
Carriers of high-activity OCT1 genotypes have been found to have significantly higher blood concentrations of this compound, approximately three-fold higher, and about two-fold higher levels of this compound excreted in their urine compared to individuals with deficient OCT1 genotypes. researchgate.net This strong correlation between OCT1 genotype and this compound levels supports its use as an endogenous biomarker to reflect OCT1 activity. researchgate.net
Further strengthening this association, studies have shown that plasma concentrations of this compound correlate with the pharmacokinetics of known OCT1 substrates. researchgate.net For instance, a decline in blood this compound concentrations was observed with a one-hour delay following the peak concentrations of the OCT1 substrate sumatriptan. researchgate.net This dynamic relationship indicates that this compound levels are not only associated with the OCT1 genotype but also reflect its functional activity in vivo. researchgate.netresearchgate.net
Table 1: Impact of OCT1 Genotype on this compound Levels
| OCT1 Genotype | Relative this compound Blood Concentration | Relative this compound Urine Excretion |
|---|---|---|
| High-Activity | ~3-fold higher | ~2-fold higher |
| Deficient | Lower | Lower |
Analysis of Interspecies Differences in Transporter Mechanisms (e.g., Murine vs. Human OCT1 Efflux)
While this compound serves as a reliable biomarker for human OCT1 (hOCT1) activity, research has uncovered significant interspecies differences in the underlying transport mechanisms, particularly between humans and mice. researchgate.net Initial hypotheses, based on studies with mouse OCT1 (mOCT1), suggested that OCT1 directly mediates the efflux of this compound from cells. researchgate.net
However, further investigations using cell lines overexpressing hOCT1 and mOCT1, as well as primary human and murine hepatocytes, revealed a contrasting picture. These studies demonstrated that while mOCT1 does indeed function as an efflux transporter for this compound and other acylcarnitines, hOCT1 does not exhibit this efflux activity. researchgate.net Inhibition experiments corroborated these findings, showing that the efflux of acylcarnitines like butyrylcarnitine (B1668139), 2-methylbutyrylcarnitine, and hexanoylcarnitine (B1232462) was reduced upon inhibition of mOCT1 but not hOCT1. researchgate.net
This crucial difference highlights that the mechanism linking this compound concentrations to OCT1 activity in humans is not a direct efflux process, as it appears to be in mice. researchgate.net The exact nature of this indirect relationship in humans is still under investigation but underscores the importance of considering interspecies variations when extrapolating transporter functions from animal models to humans.
Table 2: Interspecies Comparison of OCT1-Mediated this compound Transport
| Organism | OCT1 Ortholog | Observed Transport Mechanism |
|---|---|---|
| Human | hOCT1 | No significant efflux activity |
| Mouse | mOCT1 | Efflux transporter |
Metabolomic Biomarker in Disease Research and Pathomechanism Exploration
Beyond its role in pharmacology, this compound is a key metabolite in broader metabolomic studies aimed at understanding the biochemical underpinnings of various diseases. bevital.noresearchgate.netjacc.org
Identification of Metabolic Signatures Associated with Physiological and Pathological States
Acylcarnitine profiling, which includes the measurement of this compound, serves as a powerful tool for identifying metabolic signatures associated with different physiological and pathological conditions. bevital.noresearchgate.net Changes in the levels of individual acylcarnitines can indicate shifts in specific metabolic pathways. bevital.no For instance, elevated levels of circulating acylcarnitines, including short-chain acylcarnitines like this compound, have been linked to conditions such as obesity and type 2 diabetes. researchgate.net These metabolic signatures can provide valuable insights into disease pathogenesis and may serve as potential diagnostic or prognostic biomarkers. jacc.org
Exploring Links to Disease Pathomechanisms (e.g., mitochondrial dysfunction in neuropsychiatric disorders)
There is growing evidence implicating mitochondrial dysfunction in the pathophysiology of several neuropsychiatric disorders, including mood disorders and schizophrenia. jnj.comeuropeanreview.org Mitochondria are central to cellular energy metabolism, and their impairment can lead to a cascade of detrimental effects, including altered brain energy supply and increased oxidative stress.
Alterations in acylcarnitine profiles, including this compound, can reflect underlying mitochondrial dysfunction. ru.nl The accumulation of certain acylcarnitines can be a sign of incomplete fatty acid oxidation, a key mitochondrial process. Research is actively exploring the link between specific acylcarnitine signatures and neuropsychiatric conditions, with the aim of elucidating the role of mitochondrial bioenergetic failure in these complex disorders. jnj.comru.nl Understanding these metabolic disturbances may open new avenues for therapeutic interventions targeting mitochondrial function in psychiatric illnesses. europeanreview.org
Future Directions and Emerging Research Avenues for Isobutyrylcarnitine Studies
Elucidating Novel Biological Roles and Uncharacterized Regulatory Mechanisms
While traditionally viewed as an intermediate in valine and fatty acid metabolism, emerging research suggests that isobutyrylcarnitine may have broader biological roles. Future investigations are poised to uncover novel functions beyond its established metabolic pathways. One key area of exploration is its potential involvement in cellular signaling. biorxiv.org For instance, studies on other acylcarnitines have demonstrated their ability to influence gene expression and participate in cell signaling cascades, suggesting a similar potential for this compound. Research into acetylcarnitine has shown it can up-regulate gene expression related to synaptic plasticity and induce receptor expression through epigenetic mechanisms. This raises the question of whether this compound exerts similar regulatory effects.
Furthermore, the regulation of this compound levels themselves is not fully understood. The accumulation of short-chain acylcarnitines like this compound can result from the incomplete oxidation of fatty acids and branched-chain amino acids. researchgate.net The enzymes involved in its synthesis, such as carnitine acetyltransferase (CrAT), which is responsible for the formation of short-chain acylcarnitines, are known. However, the specific regulatory mechanisms governing its production, transport, and degradation, particularly in response to different physiological and pathological states, require deeper investigation. The identification of this compound as a potential biomarker for the activity of the organic cation transporter 1 (OCT1) highlights a complex regulatory relationship that is not yet fully elucidated. researchgate.net While higher blood concentrations of this compound are associated with active OCT1 genotypes in humans, the underlying mechanism does not appear to be direct transport by human OCT1, unlike in mice. researchgate.netresearchgate.net This suggests an indirect regulatory role for OCT1 in modulating this compound levels, possibly through influencing the concentrations of other regulators or co-substrates in metabolic pathways. researchgate.net
Investigating Inter-Organ Communication and Systemic Effects of this compound
The role of metabolites in mediating communication between different organs to maintain metabolic homeostasis is a rapidly growing field of study. ki.se this compound, as a circulating metabolite, is well-positioned to act as a signaling molecule in this inter-organ crosstalk. Future research will likely focus on how fluctuations in this compound levels in one tissue affect the function of another. For example, the transport and metabolism of carnitine precursors have been shown to differ between organs like the liver, kidney, and small intestine, suggesting a coordinated systemic handling of these compounds.
Integration of Advanced Metabolomics with Other Omics Technologies (e.g., Proteomics, Genomics)
To gain a comprehensive understanding of this compound's function, future research must integrate metabolomics with other "omics" technologies like genomics, transcriptomics, and proteomics. nih.govfrontlinegenomics.com This multi-omics approach allows for the elucidation of complex interactions between genes, proteins, and metabolites, providing a more holistic view of biological systems. mdpi.com
For example, genome-wide association studies (GWAS) have already successfully linked genetic variations in the SLC22A1 gene, which encodes the OCT1 transporter, with plasma concentrations of this compound. researchgate.net Integrating these genomic data with metabolomic profiles can help to functionally validate genetic findings and understand the mechanisms by which genetic variants influence metabolic phenotypes. nih.gov Furthermore, combining proteomics with metabolomics can reveal how changes in protein expression, such as enzymes involved in amino acid or fatty acid metabolism, directly impact the levels of this compound and other related metabolites. mdpi.com Such integrative analyses can help construct detailed molecular pathways and networks, identifying causal relationships and regulatory hubs that govern this compound metabolism. nih.gov This systems biology approach is essential for deciphering the complex role of this compound in health and in the pathophysiology of complex diseases like obesity and cancer. nih.govdntb.gov.ua
Development of Enhanced Analytical Techniques and Translational Research Models
Continued progress in this compound research is contingent on the development of more sophisticated analytical methods and relevant translational models. A significant analytical challenge is the differentiation of this compound from its isomer, butyrylcarnitine (B1668139), as they have the same mass-to-charge ratio. mdpi.com While standard flow injection analysis-tandem mass spectrometry (FIA-MS/MS) used in newborn screening can detect elevated C4-carnitine, it cannot distinguish between these isomers. mdpi.com Advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and hydrophilic interaction chromatography (HILIC), are crucial for their unambiguous separation and quantification. acs.org The development of comprehensive LC-HRMS (high-resolution mass spectrometry) strategies is enabling the identification of a wider array of acylcarnitines in various biological samples.
In parallel, the development of better translational research models is essential. While cell lines overexpressing specific transporters like OCT1 are valuable for mechanistic studies, they may not fully recapitulate the complex in vivo environment. researchgate.net There are notable interspecies differences, as seen with the transport of this compound by mouse versus human OCT1. researchgate.netresearchgate.net Therefore, creating more predictive models, such as humanized mouse models or advanced in vitro systems like organ-on-a-chip, will be critical for studying the systemic effects and inter-organ communication involving this compound. These models will facilitate the translation of basic research findings into a better understanding of human physiology and disease.
Conceptual Framework for Potential Therapeutic Target Identification (focus on mechanistic pathways, not clinical intervention studies)
Understanding the fundamental mechanistic pathways involving this compound is a prerequisite for identifying potential therapeutic targets. openaccessjournals.comazolifesciences.com Future research should focus on elucidating the precise molecular interactions and regulatory networks in which this compound participates. The goal is to map the biochemical pathways that are perturbed in disease states, which could then be modulated for therapeutic benefit.
One promising avenue is to investigate the enzymes and transporters that directly regulate this compound concentrations. For example, the enzymes responsible for its synthesis from isobutyryl-CoA and its subsequent metabolism could be potential drug targets. researchgate.net Modulating the activity of carnitine palmitoyltransferase 1C (CPT1C), an enzyme involved in lipid metabolism, has already been suggested as a therapeutic target in cancer. Given that this compound levels are linked to CPT1C expression and mitochondrial function, targeting this pathway could be a viable strategy.
Furthermore, the transporters that mediate its flux across cellular and mitochondrial membranes are critical control points. While directly targeting the human OCT1 transporter for this compound modulation seems complex due to the indirect nature of their relationship, further research may uncover the specific regulators or co-substrates that are transported by OCT1 and influence this compound metabolism. researchgate.net Identifying and understanding these upstream regulators could provide novel targets. The focus of this conceptual framework is on building a detailed mechanistic map of this compound's role in cellular and systemic metabolism, which is the foundational step for any future drug discovery and development efforts.
Q & A
Q. What analytical methodologies are recommended for detecting and quantifying isobutyrylcarnitine in biological samples?
this compound is commonly analyzed using mass spectrometry (MS)-based metabolomics. Stable isotope dilution combined with liquid chromatography-tandem MS (LC-MS/MS) ensures high specificity and sensitivity. Authentic standards should be used for calibration, and fragmentation patterns (e.g., m/z 232.1547+ for this compound) must be validated against reference spectra . Cross-validation with orthogonal methods (e.g., nuclear magnetic resonance) is advised to confirm identity in complex matrices.
Q. How does this compound function as a biomarker of OCT1 activity in human studies?
this compound is a substrate of organic cation transporter 1 (OCT1/SLC22A1). Its urinary clearance correlates with OCT1 genotype: individuals with two wild-type alleles exhibit higher renal clearance compared to those with loss-of-function alleles. Study designs should include genotype-phenotype association analyses, linear regression for dose-response relationships, and stratification by OCT1 activity status .
Q. What are the key considerations for designing a pilot study on this compound in metabolic disorders?
- Sample Collection: Prioritize matched blood and urine samples to assess compartment-specific dynamics.
- Controls: Include healthy volunteers and patients with OCT1 polymorphisms.
- Data Normalization: Adjust for creatinine levels in urine and hematocrit in blood.
- Ethics: Ensure informed consent for genetic testing and metabolite profiling .
Advanced Research Questions
Q. How can conflicting data on this compound’s association with OCT1 activity be resolved?
Inconsistent findings (e.g., non-significant ANOVA vs. significant regression results) may arise from sample size limitations or confounding variables (e.g., diet, comorbidities). Mitigation strategies:
- Power Analysis: Precalculate sample size using effect sizes from prior studies (e.g., mean clearance differences of 139 vs. 234 ml/min−1 ).
- Multivariate Models: Adjust for covariates like age, renal function, and concomitant medications.
- Replication Cohorts: Validate findings in independent populations or in vitro OCT1 transport assays .
Q. What experimental frameworks are suitable for investigating interspecies differences in this compound transport?
- Comparative Physiology: Use transfected cell lines (e.g., human vs. murine OCT1) to quantify transport kinetics (Km, Vmax).
- In Silico Modeling: Predict binding affinities via molecular docking simulations.
- Translational Studies: Validate animal findings in humanized mouse models or ex vivo tissue samples .
Q. How should researchers address variability in this compound levels caused by genetic or environmental factors?
- Genetic Stratification: Screen participants for OCT1 polymorphisms (e.g., rs12208357, rs34130495) and subgroup analyses.
- Environmental Controls: Standardize fasting periods, prohibit supplements affecting acylcarnitine metabolism.
- Longitudinal Sampling: Collect time-series data to distinguish transient fluctuations from stable phenotypes .
Q. What statistical approaches are optimal for analyzing this compound data in metabolome-wide association studies (MWAS)?
- False Discovery Rate (FDR): Correct for multiple comparisons using Benjamini-Hochberg adjustments.
- Pathway Enrichment: Map this compound to mitochondrial β-oxidation pathways via tools like MetaboAnalyst.
- Machine Learning: Employ random forests or LASSO regression to identify co-metabolites predictive of OCT1 activity .
Methodological Guidance
How to formulate a hypothesis-driven research question on this compound’s role in disease mechanisms?
Apply the FINER criteria:
- Feasible: Ensure access to OCT1-genotyped cohorts.
- Novel: Investigate understudied contexts (e.g., drug-induced metabolic disturbances).
- Ethical: Address privacy concerns in genetic-metabolomic data linkage.
- Relevant: Align with translational goals (e.g., personalized dosing of OCT1 substrate drugs) .
Q. What protocols ensure reproducibility in this compound quantification across laboratories?
- Standard Operating Procedures (SOPs): Detail pre-analytical (sample handling) and analytical (MS parameters) steps.
- Interlaboratory Comparisons: Participate in proficiency testing programs.
- Data Transparency: Publish raw spectra and calibration curves in supplementary materials .
Tables
Q. Table 1. Key Analytical Parameters for this compound Detection
| Parameter | Specification | Reference |
|---|---|---|
| Mass Transition (m/z) | 232.1547+ → 85.0 (MS/MS) | |
| Retention Time | 4.2 min (C18 column, 2.1 × 100 mm) | |
| LOD/LOQ | 0.1 nM / 0.3 nM (plasma) | |
| Interassay CV | <15% |
Q. Table 2. OCT1 Genotype-Dependent this compound Clearance
| OCT1 Alleles | Mean Renal Clearance (ml/min−1) | SEM | p-value (vs. wild-type) |
|---|---|---|---|
| 2 active | 139 | 10 | Reference |
| 1 active | 104 | 15 | <0.05 |
| 0 active | 234 | 45 | <0.01 |
| Data adapted from Jensen et al. (2021) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
